molecular formula C17H16ClN5O2 B2990747 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 1005303-37-6

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2990747
CAS No.: 1005303-37-6
M. Wt: 357.8
InChI Key: FWNAVYJUJPANHA-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. Its structure incorporates a benzamide group linked via a methylene bridge to a 1-(4-ethoxyphenyl)-1H-tetrazole ring, a key feature where the tetrazole moiety acts as a bioisosteric replacement for a carboxylic acid. This substitution can enhance membrane permeability and improve the pharmacokinetic properties of drug candidates, a strategy actively explored in developing inhibitors for protein targets like MCL-1 . Preliminary research on structurally similar benzamide-tetrazole compounds has demonstrated promising antiproliferative activity against various human cancer cell lines, suggesting its potential application as an investigational anticancer agent . The proposed mechanism of action for such compounds may involve the induction of programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This is characterized by the activation of key executioner enzymes, caspases-3 and -9, leading to the effective inhibition of cancer cell proliferation . The compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNAVYJUJPANHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

    • 4-chlorobenzoyl chloride

    • 4-ethoxyphenyl hydrazine

    • Sodium azide

    • Appropriate solvents and catalysts (e.g., dimethylformamide, triethylamine)

  • Reaction Steps:

    • Formation of Benzamide: 4-chlorobenzoyl chloride reacts with an appropriate amine under basic conditions to form the benzamide intermediate.

    • Tetrazole Formation: The formed benzamide is further reacted with 4-ethoxyphenyl hydrazine in the presence of sodium azide to introduce the tetrazole ring via cyclization.

    • Final Assembly: The intermediate is then coupled under suitable conditions to yield the final compound, 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide.

Industrial Production Methods: While specific industrial production methods may vary, scaling up typically involves optimizing reaction conditions for large-scale synthesis, ensuring high yields, and employing efficient purification processes to obtain the compound in a pure form.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, primarily at the ethoxyphenyl or tetrazole moieties, depending on the reagents and conditions.

  • Reduction: Reduction reactions may target the chloro group or the tetrazole ring, potentially converting them to their respective reduced forms.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide may be used.

  • Reduction: Hydrogenation with palladium on carbon or lithium aluminium hydride.

  • Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.

Major Products: The primary products of these reactions vary based on the specific transformation, ranging from oxidized or reduced derivatives to substituted analogs.

Scientific Research Applications

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide finds applications across several domains:

  • Chemistry: As a versatile intermediate in organic synthesis, it serves as a building block for creating complex molecules.

  • Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: Could be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action hinges on its molecular structure:

  • Molecular Targets: It may interact with various enzymes, receptors, or cellular components, depending on its application.

  • Pathways Involved: Binding to specific proteins or enzymes can modulate biological pathways, influencing cellular processes and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

The tetrazole’s 1-aryl group and benzamide’s substituents significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents on Tetrazole Benzamide Substituents Molecular Weight Key Features/Applications Reference
4-Chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide 4-Ethoxyphenyl 4-Chloro 385.8 g/mol* Ethoxy group enhances lipophilicity [Synthesized]
N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide 3,4-Difluorophenyl 4-Morpholinosulfonyl 464.4 g/mol Sulfonyl group improves solubility
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 4-Chlorophenyl N/A 196.6 g/mol Simpler structure; used as synthetic intermediate

Notes:

  • The ethoxy group in the target compound may confer better membrane permeability than halogenated analogs (e.g., 3,4-difluorophenyl in ).
Benzamide Core Modifications

Variations in the benzamide moiety impact electronic properties and binding interactions:

Compound Name Benzamide Substituents Heterocycle/Linker Key Features Reference
4-Chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide 4-Chloro Tetrazole-methylene Balanced lipophilicity and hydrogen bonding [Synthesized]
4-Chloro-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide 3-Piperidinylsulfonyl Tetrazole-direct link Sulfonamide group enhances enzyme inhibition potential
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide None Thiadiazole-isoxazole Dual heterocycles; antimicrobial activity

Notes:

  • Sulfonyl substituents (e.g., ) introduce electron-withdrawing effects, which could modulate reactivity in catalytic or biological systems.

Comparison with Other Methods :

  • Benzimidazole analogs : Synthesized via Mannich reactions involving formaldehyde and chlorobenzamides (e.g., ).
  • Thiadiazole derivatives: Prepared by condensing enaminones with active methylene compounds (e.g., acetylacetone) in acetic acid .

Biological Activity

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its antifungal, antibacterial, and anticancer properties, as well as structure-activity relationships (SAR) and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H18ClN5O\text{C}_{17}\text{H}_{18}\text{ClN}_5\text{O}

Biological Activity Overview

The biological activity of 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has been evaluated through various in vitro and in vivo studies. The primary areas of focus include:

  • Antifungal Activity
  • Antibacterial Activity
  • Anticancer Activity

Antifungal Activity

Research has shown that derivatives of tetrazole compounds exhibit significant antifungal properties. For instance, in a study involving various phenyl(2H-tetrazol-5-yl)methanamine derivatives, several compounds demonstrated effective antifungal activity against strains such as Aspergillus flavus and Penicillium purpurogenum . The presence of the tetrazole ring is crucial for enhancing antifungal efficacy.

CompoundAntifungal ActivityMinimum Inhibitory Concentration (MIC)
4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamideModerate32 µg/mL
Other Tetrazole DerivativesVaries16–64 µg/mL

Antibacterial Activity

The compound's antibacterial properties were assessed against various bacterial strains. Notably, it showed inhibitory effects against Escherichia coli and Bacillus subtilis. The structure-activity relationship indicates that the introduction of halogen atoms (like chlorine) enhances antibacterial potency .

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1520
B. subtilis1825

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. Specifically, 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide was tested against various cancer cell lines, including HeLa and A549 cells. The results indicated significant cytotoxicity with IC50 values in the micromolar range.

Case Study: HeLa Cell Line

In a controlled study, the compound exhibited an IC50 value of approximately 5 µM against HeLa cells, indicating potent antiproliferative effects . The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the benzamide and tetrazole rings significantly impact biological activity. Key findings include:

  • Chlorine Substitution : Enhances both antibacterial and anticancer activities.
  • Ethoxy Group : Contributes to improved solubility and bioavailability.

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